TCO-PEG8-amine

Antibody-Drug Conjugates Pharmacokinetics PEG Linker Engineering

TCO-PEG8-amine (CAS 2353409-92-2, MW 564.72, purity ≥95%) is a monodisperse heterobifunctional linker comprising a trans-cyclooctene (TCO) group, an eight-unit polyethylene glycol (PEG8) spacer, and a terminal primary amine. The TCO moiety enables ultrafast, copper-free inverse electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazine-bearing molecules—the fastest known bioorthogonal reaction.

Molecular Formula C27H52N2O10
Molecular Weight 564.7 g/mol
Cat. No. B15542660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG8-amine
Molecular FormulaC27H52N2O10
Molecular Weight564.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1-
InChIKeyMXEGVNVGOKEYSH-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TCO-PEG8-amine: Heterobifunctional PEG8 Linker with Trans-Cyclooctene and Terminal Amine for Bioorthogonal Conjugation and PROTAC Synthesis


TCO-PEG8-amine (CAS 2353409-92-2, MW 564.72, purity ≥95%) is a monodisperse heterobifunctional linker comprising a trans-cyclooctene (TCO) group, an eight-unit polyethylene glycol (PEG8) spacer, and a terminal primary amine . The TCO moiety enables ultrafast, copper-free inverse electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazine-bearing molecules—the fastest known bioorthogonal reaction . The PEG8 spacer imparts aqueous solubility, conformational flexibility, and steric accessibility, while the primary amine permits efficient coupling to carboxylic acids, activated NHS esters, and other electrophiles via standard amidation chemistry . This compound belongs to the TCO-PEG-amine linker family and serves as a PEG-based PROTAC linker for targeted protein degradation, as well as a building block for antibody conjugation, probe development, and drug delivery scaffolds .

Why TCO-PEG8-amine Cannot Be Replaced by Shorter or Longer PEG-Linker Analogs: Evidence That PEG Spacer Length Is a Critical Performance Determinant


TCO-PEG-amine linkers with different PEG chain lengths (PEG4, PEG6, PEG8, PEG12, PEG24) are not functionally interchangeable because the PEG spacer directly governs ternary complex geometry in PROTACs, modulates antibody-drug conjugate (ADC) pharmacokinetics, and controls aqueous solubility versus aggregation propensity in bioconjugation workflows . The eight-unit PEG spacer occupies a discrete conformational window: PEG4 is often too short to span the ligase–target protein interface without steric strain, while PEG12 and longer variants introduce excessive entropic freedom that can reduce the local effective concentration of warheads and promote intramolecular collapse . In ADCs, PEG8 and PEG12 linkers confer superior pharmacokinetic profiles compared to PEG4, with PEG8 representing the threshold beyond which further lengthening provides diminishing returns in plasma clearance [1]. Selection of the correct PEG spacer length is therefore not a trivial formulation choice but a molecular design decision that determines whether a conjugate achieves productive ubiquitination, avoids rapid clearance, and maintains solubility at working concentrations [1].

TCO-PEG8-amine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence Versus Comparator Linkers


PEG8-Linked ADCs Demonstrate Superior Pharmacokinetics Over PEG4-Linked ADCs in a Direct Head-to-Head DAR8 Comparison

In a direct head-to-head study comparing ADCs constructed with cleavable pendant-type PEG linkers of varying chain lengths (PEG4, PEG8, PEG12) at a uniform drug-to-antibody ratio of 8 (DAR8) using trastuzumab and MMAE, DAR8-ADCs bearing PEG8 linkers exhibited a substantially improved pharmacokinetic (PK) profile relative to DAR8-ADCs bearing PEG4 linkers [1]. The PEG8 and PEG12 DAR8-ADCs also demonstrated stronger in vivo anti-tumor activity than the PEG4 DAR8-ADC, with the efficacy trend mirroring the PK advantage [1]. Concurrently, stability studies at 40°C showed that aggregate content decreased as PEG chain length increased, confirming that longer PEG spacers reduce hydrophobicity-driven aggregation of high-DAR conjugates [1]. This data establishes that PEG8 is the minimal PEG length required to achieve the PK and stability benefits associated with hydrophilic linker engineering in ADCs [1].

Antibody-Drug Conjugates Pharmacokinetics PEG Linker Engineering

PEG Spacer Length Determines Antibody Binding Affinity Retention After TCO Conjugation: PEG4 vs PEG24 Quantitative Evidence

In a study systematically evaluating the impact of PEG linker length on antibody–TCO conjugate performance, anti-EGFR antibodies were modified with heterobifunctional DBCO-PEGn-TCO linkers where n = 4 or 24 [1]. At high TCO loading levels, PEG4-TCO conjugates carrying 15 linkers per antibody suffered a severe loss of binding affinity, with KD deteriorating to 100 nM (compared to 6 nM for the unmodified antibody) [1]. In contrast, PEG24-TCO conjugates carrying 8 linkers per antibody fully preserved binding affinity with KD = 6 nM, indistinguishable from the native antibody [1]. This demonstrates that longer PEG spacers protect the antibody's antigen-binding function by physically distancing the TCO modifications from the paratope region and preventing steric interference [1]. TCO-PEG8-amine, with its intermediate PEG8 spacer, occupies the practical midpoint between these extremes, providing sufficient spatial separation (~28–32 Å extended) to maintain antibody functionality while avoiding the reduced conjugation efficiency reported for PEG24–TCO (approximately one-half the efficiency of PEG4–TCO) [1].

Bioorthogonal Pretargeting Antibody Engineering TCO-Tetrazine Ligation

PEG Linkers Preserve >5-Fold Higher Functional TCO Density Compared to Direct Antibody–TCO Conjugation

A landmark study by Rahim et al. (2015) demonstrated that the majority of TCO groups conjugated directly to monoclonal antibodies via standard amine-coupling procedures are nonreactive because they become buried within hydrophobic protein pockets [1]. Introducing TCO via hydrophilic PEG linkers fully preserved TCO reactivity, resulting in a >5-fold enhancement in functional TCO density without affecting antibody binding [1]. The study further showed that PEG4–TCO conjugation was approximately twice as efficient as PEG24–TCO conjugation, while the PEG24 spacer better preserved antibody affinity at high loading [1]. This establishes a critical structure–property relationship: PEG linkers are not merely solubility enhancers but are essential for unmasking TCO reactivity on protein conjugates [1]. TCO-PEG8-amine, with its intermediate PEG8 length, balances both conjugation efficiency and functional TCO exposure, offering a design solution that combines adequate coupling yields with the reactivity-preserving benefits of PEGylation [1].

Bioorthogonal Chemistry TCO Reactivity Preservation Antibody Conjugation

PEG4 to PEG8 Linker Progression Enhances PROTAC Ternary Complex Residence Time by an Order of Magnitude

Structure–activity relationship (SAR) analyses across multiple PROTAC programs have established that incremental extension of the PEG linker from four to eight ethylene glycol units can enhance ternary complex residence time by approximately an order of magnitude, translating directly into lower cellular EC50 values without requiring increased intrinsic ligand affinity . The PEG4 linker functions as a near-rigid spacer enforcing a well-defined distance suitable for buried or sterically congested binding pockets, whereas PEG8 provides the additional conformational freedom necessary to accommodate target proteins undergoing large domain rearrangements upon ligand binding . In cellular degradation assays, the addition of just two ethylene glycol units can switch a PROTAC molecule from inactive to sub-nanomolar potency, a non-linear response that explains why PEG4, PEG6, and PEG8 are screened as the first experimental triad in rational PROTAC design workflows . PEG8 is specifically deployed as a rescue strategy when PEG6 analogues exhibit a measurable hook effect at high dose, or when plasma protein binding and cellular accumulation become bottlenecks . TCO-PEG8-amine provides this validated PEG8 scaffold with the added advantage of TCO-based click chemistry for modular, late-stage assembly of PROTAC libraries .

PROTAC Design Ternary Complex Kinetics Linker Structure-Activity Relationship

PEG8 Aqueous Solubility Enhancement Approaches the Practical Asymptote for Monodisperse PEG Linkers

The aqueous solubility benefit conferred by PEG spacers is chain-length-dependent, with each additional ethylene glycol unit contributing incremental solvation through hydrogen bonding with water molecules . However, this incremental solubility gain asymptotes at approximately eight ethylene glycol units, beyond which further lengthening provides diminishing returns while introducing liabilities such as increased viscosity, reduced conjugation efficiency, and accelerated renal clearance . PEG8 therefore represents the longest practical monodisperse PEG spacer before the solubility-versus-handling trade-off becomes unfavorable . In the context of TCO-PEG-amine linkers, TCO-PEG8-amine is described as an aqueous-soluble heterobifunctional crosslinker soluble in water, DMSO, DCM, and DMF, whereas shorter PEG4 variants offer reduced aqueous solubility and longer PEG12/PEG24 variants exhibit progressively lower conjugation efficiency due to steric and entropic penalties . For ADC applications, a systematic study of PEGylated glucuronide-MMAE linkers identified PEG8 as the threshold length beyond which plasma clearance was not further impacted, confirming that PEG8 delivers the full pharmacokinetic benefit of PEGylation without the synthetic burden of longer chains [1].

Aqueous Solubility PEGylation Bioconjugation Formulation

TCO-PEG8-amine: Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Deployment


PROTAC Library Synthesis: Systematic Linker-Length Optimization with PEG8 as the Conformational Rescue Scaffold

TCO-PEG8-amine is ideally suited for constructing PROTAC libraries where PEG4, PEG6, and PEG8 linkers are screened in parallel to identify the optimal spacer length for ternary complex formation [1]. The PEG8 scaffold specifically addresses cases where PEG6-based PROTACs exhibit a hook effect or where the target protein undergoes large domain rearrangements requiring additional conformational freedom [1]. The terminal amine enables straightforward coupling to E3 ligase ligands (e.g., VHL, CRBN recruiters) bearing carboxylic acid handles, while the TCO group permits modular, catalyst-free ligation to tetrazine-modified target-protein ligands—enabling efficient parallel synthesis without protection/deprotection cycles [2]. The established SAR showing that PEG4→PEG8 progression can enhance ternary complex residence time by ~10-fold provides a quantitative rationale for including TCO-PEG8-amine in every PROTAC linker screening set [1].

Antibody-Drug Conjugate Development: Achieving Favorable Pharmacokinetics and Reduced Aggregation at High DAR

For ADC programs targeting DAR8 or higher, TCO-PEG8-amine serves as the linker building block that delivers the minimal PEG length required for superior PK and reduced aggregation, as demonstrated by the head-to-head DAR8-ADC study showing PEG8 > PEG4 for both PK profile and in vivo anti-tumor activity [1]. The TCO group provides a bioorthogonal handle for coupling tetrazine-bearing cytotoxic payloads, while the amine terminus enables conjugation to antibody lysine residues or engineered cysteine residues via NHS ester or maleimide chemistry [2]. The PEG8 spacer reduces hydrophobicity-driven aggregation at high DAR—a critical advantage confirmed by stability studies showing that aggregate content decreases with increasing PEG length [1]. Furthermore, the PEG8 threshold length has been independently validated in PEGylated glucuronide-MMAE linker studies as the point beyond which plasma clearance is not further improved, making PEG8 the most efficient choice for balancing PK performance with synthetic simplicity .

Bioorthogonal Pretargeted Imaging: TCO-Modified Antibodies with Preserved Binding Affinity and Full TCO Reactivity

TCO-PEG8-amine enables the preparation of antibody–TCO conjugates for pretargeted molecular imaging, where the PEG8 spacer prevents TCO burial within hydrophobic antibody domains—a problem that renders >90% of directly conjugated TCO groups nonreactive [1]. The >5-fold enhancement in functional TCO density achieved with PEG linkers translates directly to improved imaging signal in pretargeting workflows where the TCO-modified antibody is administered first, followed by a tetrazine-bearing imaging probe [1]. The intermediate PEG8 length provides sufficient spatial separation (~28–32 Å) to maintain antibody binding affinity—unlike PEG4 linkers, which at higher loading cause severe affinity loss (KD = 100 nM vs 6 nM for native antibody at 15 PEG4-TCOs per antibody) [1]. This makes TCO-PEG8-amine the rational choice for generating high-performance antibody-based pretargeting constructs for PET, SPECT, or fluorescence imaging applications [1][2].

Aqueous Multifunctional Bioconjugation: Solubility-Optimized Scaffold for Dual-Modality Probe Construction

TCO-PEG8-amine is purpose-built for aqueous bioconjugation strategies requiring simultaneous solubility, bioorthogonal reactivity, and amine-based coupling [1]. The TCO group enables ultrafast, copper-free click chemistry with tetrazine-modified fluorophores, drugs, or chelators (k₂ ≈ 10⁴–10⁶ M⁻¹s⁻¹ for the TCO-tetrazine IEDDA reaction class), while the primary amine permits pre-conjugation to carboxylate-bearing scaffolds via EDC/NHS chemistry [2]. The PEG8 spacer ensures the conjugate remains fully solvated at working concentrations, eliminating particulate artefacts that confound cellular assay readouts—a documented advantage of PEG8 over shorter PEG variants whose solubility benefit is sub-maximal . This dual-reactivity, fully soluble architecture makes TCO-PEG8-amine the preferred building block for constructing fluorescent probes, targeted drug conjugates, and surface-functionalized nanoparticles where both conjugation efficiency and aqueous compatibility are non-negotiable [1].

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